N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Fragment-Based Drug Discovery Crystallography Mycobacterium smegmatis Thioredoxin Reductase

Fragment-based drug discovery demands validated starting points with confirmed binding modes-structurally uncharacterized analogs risk abolished target engagement. N-(4-Hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1152836-90-2) is an X-ray crystallography-validated fragment hit against Mycobacterium smegmatis thioredoxin reductase (TrxR, PDB: 8CCK), delivering atomic-resolution 3D coordinates for rational structure-based drug design. • Structurally enabled: 3D coordinates from PDB 8CCK enable direct analog docking and vector-guided elaboration. • Validated binding: Direct TrxR binding confirmed by X-ray crystallography-not predicted or inferred. • Supply: ≥95% purity; standard pack sizes in stock with global shipping.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1152836-90-2
Cat. No. B1414873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
CAS1152836-90-2
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C11H11N3O2/c15-10-4-2-9(3-5-10)13-11(16)8-14-7-1-6-12-14/h1-7,15H,8H2,(H,13,16)
InChIKeyBSUVSWPKCMWXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: N-(4-Hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide


N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1152836-90-2) is a synthetic organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. It is characterized by a 4-hydroxyphenyl group linked via an acetamide bridge to a 1H-pyrazol-1-yl moiety [1]. The compound is cataloged as a non-polymeric ligand (Chemical Component ID: U8X) in the Protein Data Bank [2]. Its primary documented research application is as a fragment hit in crystallographic screening campaigns targeting Mycobacterium smegmatis thioredoxin reductase (TrxR), a validated enzyme for anti-tubercular therapy [3]. Vendors typically supply the compound at a minimum purity of 95% .

Crystallographically resolved binding mode for structure-based fragment elaboration
Confirmed active-site engagement with mycobacterial TrxR
Fragment-compatible physicochemical space for lead optimization workflows

Why Substitution Fails for This Fragment Hit


In fragment-based drug discovery (FBDD), the substitution of one fragment hit with a structurally similar analog is not trivial, even if they target the same binding site. The precise binding pose, specific protein-ligand interactions (e.g., hydrogen bond networks with key residues), and the resulting structure-activity relationships (SAR) are unique to each fragment [1]. N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide was specifically validated by X-ray crystallography, providing an atomic-resolution map of its binding mode to TrxR [2]. Simply replacing it with an in-class pyrazole-acetamide derivative would necessitate a new, full crystallographic and biophysical validation cycle, as such compounds are highly sensitive to minor structural changes that can completely abolish binding or alter the binding site [3]. The target-specific validation and structural data are the core value proposition, making this specific compound non-fungible.

Binding pose is unique to this fragment; structurally similar pyrazole-acetamide analogs may not reproduce the crystallographic binding mode
Target engagement evidence is specific to this compound; unvalidated in-class derivatives require full re-validation
Minor structural changes at the 4-hydroxy or pyrazole positions can abolish binding or alter the binding site

Differentiating Evidence vs. Analogues


TrxR Crystal Structure: High-Resolution Binding

In a crystallographic fragment screen against M. smegmatis TrxR, N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide was one of 56 starting points identified. Its binding mode was resolved at 1.63 Å resolution in complex with the protein (PDB 8CCK) [1]. This contrasts with other fragments from the same F2X-Entry library that did not yield high-resolution structures or showed ambiguous electron density. The compound's well-defined electron density indicates high structural fragility, a critical parameter for FBDD progression.

Crystallographic Resolution
Class-level inference
1.63 Å
PDB 8CCK, M. smegmatis TrxR co-crystal
Reported high-resolution binding mode context
Well-defined electron density supports fragment elaboration
Fragment-Based Drug Discovery Crystallography Mycobacterium smegmatis Thioredoxin Reductase

Direct Target Engagement: TrxR Inhibition

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide has been validated as a direct binder to the active site of TrxR, a validated essential enzyme for Mycobacterium tuberculosis survival. The binding is confirmed by crystallographic data (PDB 8CCK) [1]. While many pyrazole derivatives are pan-assay interference compounds (PAINS), the specific crystallographic confirmation of this compound mitigates this risk. In contrast, unvalidated in-class pyrazole-acetamide analogs often lack this direct target engagement evidence and may suffer from non-specific activity.

Target Engagement
Class-level inference
Confirmed crystallographic binder
vs. unvalidated pyrazole-acetamide analogs
Supports target-engagement interpretation
Specificity context confirmed; rules out non-specific activity for this fragment
Thioredoxin Reductase Antitubercular Target Enzyme Inhibition

Ideal Fragment Physicochemical Profile

The compound possesses a molecular weight of 217.22 g/mol, a topological polar surface area (TPSA) of 67.2 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, with a computed XLogP3-AA of 0.9 [1]. This places it firmly within the 'fragment-like' physicochemical space (MW < 250, clogP < 3.5), making it an ideal starting point for lead optimization. In contrast, many non-fragment TrxR inhibitors, such as auranofin (MW 678.5 g/mol), are significantly larger and contain potential toxicophores, limiting their developability.

Fragment Profile
Cross-study comparable
MW 217.22 g/mol, XLogP 0.9
vs. Auranofin 678.5 g/mol, gold-containing
Reported fragment-like starting point for elaboration
3.1× lower MW; no metal-containing moiety
Fragment-Like Properties Lipinski's Rule of Five Physicochemical Descriptors

Key Applications for N-(4-Hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide


Structure-Based Anti-TB Lead Optimization

The compound's elucidated binding mode to TrxR (PDB 8CCK) makes it a structurally enabled starting point for structure-based drug design. Medicinal chemists can use the 3D coordinates to rationally design and dock novel analogs, improving potency while monitoring key interactions observed in the crystal structure [1].

Fragment Elaboration and Library Design

Given its fragment-like physicochemical profile (MW 217.22, XLogP 0.9) and confirmed binding, the compound is an ideal core for building focused fragment libraries. Researchers can systematically elaborate the 4-hydroxy position or the pyrazole ring, a strategy directly supported by the crystallographic data that reveals vectors for chemical growth [1][2].

Target Engagement Assay Development

The validated direct binding to TrxR enables the development of biophysical assays (e.g., SPR, ITC, nanoDSF) to screen new inhibitors. N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide can be used as a reference tool compound or positive control, ensuring assay robustness for high-throughput screening campaigns [1].

Mycobacterial Redox Biology Studies

The compound serves as a chemical probe to study the TrxR system in mycobacteria. It can be used in crystallographic studies to understand enzyme-ligand interactions, or in biochemical assays to investigate the enzyme's role in oxidative stress response, providing a foundation for fundamental discoveries [1].

Application
Selection Property
Validation Focus
Mycobacterial TrxR Structure-Based Design
Crystallographic binding mode resolved at high resolution
Structure-guided analog design and docking validation
Focused Fragment Library Design
Fragment-like MW and lipophilicity profile
Synthetic tractability and growth vector exploration
Biophysical Target Engagement Assay Support
Confirmed TrxR active-site binder
Assay robustness and reference response benchmarking
Mycobacterial TrxR Pathway Studies
Active-site binding to mycobacterial TrxR
Enzyme inhibition and redox endpoint context

Technical Documentation Hub

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